Methyl thiomorpholine-3-carboxylate
Overview
Description
“Methyl thiomorpholine-3-carboxylate” is a chemical compound with the molecular formula C6H11NO2S . It is also known as “Thiomorpholine-3-carboxylic acid methyl ester hydrochloride” and is a member of thiomorpholines and a monocarboxylic acid anion .
Synthesis Analysis
The synthesis of thiomorpholine involves a two-step telescoped format. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction leads to the corresponding half-mustard intermediate in quantitative yield. Thiomorpholine is subsequently obtained by base-mediated cyclization .Molecular Structure Analysis
The molecular structure of “Methyl thiomorpholine-3-carboxylate” is represented by the InChI code: 1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl thiomorpholine-3-carboxylate” has a molecular weight of 161.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 2, and it has a topological polar surface area of 63.6 Ų .Scientific Research Applications
Synthesis and Separation in Chemistry
Methyl thiomorpholine-3-carboxylate plays a significant role in the synthesis and separation of various chemical compounds. For instance, the reaction of methyl 2,3-dibromopropionate with aminoethanethiol and L-cysteine methyl ester results in the formation of esters of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids. These esters were successfully separated into individual diastereomers, indicating the compound's potential in facilitating complex chemical separations (Eremeev et al., 1983).
Role in Medicinal Chemistry
Methyl thiomorpholine-3-carboxylate is an important building block in medicinal chemistry research. It has been utilized in the preparation of novel bridged bicyclic thiomorpholines, which have shown interesting biological profiles. These bicyclic thiomorpholines were synthesized from inexpensive starting materials, demonstrating the versatility and potential applications of methyl thiomorpholine-3-carboxylate in drug discovery and development (Walker & Rogier, 2013).
Antimicrobial Applications
Recent studies have explored the antimicrobial properties of amides of thiomorpholine carboxylate. These compounds were synthesized and subjected to in-vitro antimicrobial activities tests. Preliminary results revealed that the synthesized compounds exhibited moderate to good antibacterial and antifungal activity, suggesting potential applications in the field of antimicrobial research (Nagavelli et al., 2014).
Applications in Organic Synthesis
Thiomorpholines, including methyl thiomorpholine-3-carboxylate, have been used in a variety of organic synthesis processes. For example, cyclic sulfamidates underwent nucleophilic displacement with methyl thioglycolate, followed by lactamization, to give thiomorpholin-3-ones, demonstrating the compound's utility in the synthesis of complex organic structures (Williams et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl thiomorpholine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKUMLWZCRVBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511653 | |
Record name | Methyl thiomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiomorpholine-3-carboxylate | |
CAS RN |
78865-47-1 | |
Record name | Methyl thiomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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